O-(Oxolan-3-yl)hydroxylamine;hydrochloride

Description

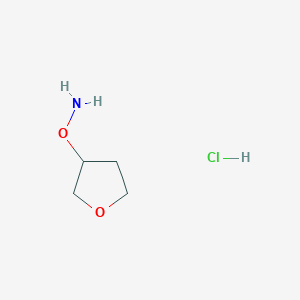

O-(Oxolan-3-yl)hydroxylamine;hydrochloride is a hydroxylamine derivative where the hydroxylamine group is substituted with an oxolan-3-yl (tetrahydrofuran-3-yl) moiety. This compound is structurally characterized by a five-membered oxolane ring attached via an oxygen atom to the hydroxylamine backbone, which is stabilized as a hydrochloride salt. Hydroxylamine derivatives are widely utilized in organic synthesis, particularly in the formation of oximes through reactions with carbonyl compounds (aldehydes/ketones) .

Properties

IUPAC Name |

O-(oxolan-3-yl)hydroxylamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c5-7-4-1-2-6-3-4;/h4H,1-3,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBUNEWFSGYZOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1ON.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of O-(Oxolan-3-yl)hydroxylamine;hydrochloride typically involves the reaction of hydroxylamine with oxolan-3-yl derivatives under controlled conditions. One common method involves the reaction of hydroxylamine hydrochloride with oxolan-3-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at a temperature of around 0-5°C. The product is then purified by recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

O-(Oxolan-3-yl)hydroxylamine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form oxolan-3-yl nitrone derivatives using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: It can be reduced to form oxolan-3-ylamine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The hydroxylamine group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form N-substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

O-(Oxolan-3-yl)hydroxylamine;hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various oxolan-3-yl derivatives.

Biology: The compound is used in biochemical studies to investigate the role of hydroxylamine derivatives in biological systems. It can act as a precursor for the synthesis of biologically active molecules.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of O-(Oxolan-3-yl)hydroxylamine;hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Table 1: Key Properties of O-(Oxolan-3-yl)hydroxylamine;hydrochloride and Analogues

Biological Activity

O-(Oxolan-3-yl)hydroxylamine; hydrochloride, also known as Methoxy[(oxolan-3-yl)methyl]amine hydrochloride, is a compound that has garnered attention due to its unique biological activities and potential applications in various fields, including medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The biological activity of O-(Oxolan-3-yl)hydroxylamine; hydrochloride primarily involves its interaction with enzymes and proteins. The compound acts as a nucleophile , capable of forming covalent bonds with specific amino acid residues in target proteins. This interaction can lead to significant modifications in enzyme activity and function, particularly in biochemical pathways related to DNA repair mechanisms.

Key Mechanisms Include:

- Covalent Bond Formation : The hydroxylamine group of the compound can react with electrophilic sites on proteins, leading to structural changes.

- Inhibition of DNA Repair : Research indicates that this compound can inhibit DNA repair processes by binding to apurinic/apyrimidinic (AP) sites in DNA, resulting in increased DNA strand breaks and apoptosis in cells.

- Enzyme Modulation : By modifying the active sites of enzymes, O-(Oxolan-3-yl)hydroxylamine can alter their catalytic efficiency, impacting various metabolic pathways.

Biological Activity and Applications

O-(Oxolan-3-yl)hydroxylamine; hydrochloride has shown promise in several biological contexts:

- Antiviral Activity : Some studies suggest that compounds similar to O-(Oxolan-3-yl)hydroxylamine exhibit antiviral properties by interfering with viral replication mechanisms .

- Cancer Research : Its ability to inhibit DNA repair mechanisms positions it as a candidate for cancer therapies, particularly in tumors with dysfunctional DNA repair pathways.

Table 1: Biological Activities and Applications

Case Studies

Several studies have investigated the effects of O-(Oxolan-3-yl)hydroxylamine; hydrochloride on cellular models:

- In Vitro Studies : A study demonstrated that treatment with this compound resulted in significant apoptosis in cancer cell lines due to its inhibitory effects on DNA repair mechanisms. Cells treated with varying concentrations showed a dose-dependent increase in DNA damage markers.

- Mechanistic Insights : Research employing mass spectrometry has elucidated the fragmentation patterns of the compound when interacting with biological targets, providing insights into its mode of action at the molecular level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.